

# An In-depth Technical Guide to Biotin N-(bromoacetyl)hydrazide

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## Compound of Interest

Compound Name: Biotin N-(bromoacetyl)hydrazide

Cat. No.: B15550138

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## Abstract

**Biotin N-(bromoacetyl)hydrazide** (CAS Number: 57170-18-0) is a heterobifunctional biotinylation reagent that possesses two distinct reactive moieties: a hydrazide group and a bromoacetyl group. This unique combination allows for the selective labeling of biomolecules through two different chemical pathways. The hydrazide group reacts with carbonyl compounds, such as aldehydes and ketones, which can be generated on glycoproteins through periodate oxidation of their carbohydrate residues. The bromoacetyl group, an alpha-haloacetyl compound, is a potent alkylating agent that preferentially reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues. This dual reactivity makes **Biotin N-(bromoacetyl)hydrazide** a versatile tool for protein modification, crosslinking studies, and the development of targeted biological probes. This technical guide provides a comprehensive overview of its physicochemical properties, reactivity, potential applications, and detailed experimental protocols.

## Physicochemical Properties

**Biotin N-(bromoacetyl)hydrazide** is a biotin derivative that is commercially available for research purposes.<sup>[1][2][3]</sup> While detailed experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be summarized.

Property	Value	Reference
CAS Number	57170-18-0	[1][3][4]
Molecular Formula	C12H19BrN4O3S	[3][4]
Molecular Weight	379.27 g/mol	[3]
Appearance	White to off-white solid (inferred from related compounds)	[5]
Solubility	Likely soluble in organic solvents like DMSO and DMF (inferred from related compounds)	[6][7]
Storage	Store at -20°C for long-term stability.	[3]

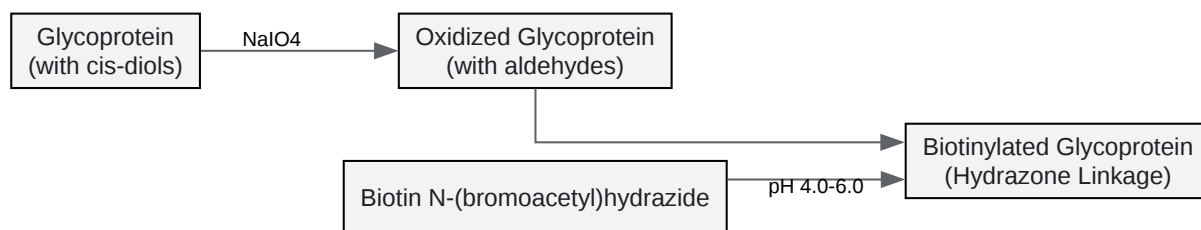
## Reactivity and Mechanism of Action

The utility of **Biotin N-(bromoacetyl)hydrazide** lies in its two distinct reactive groups, which can be targeted to different functional groups on a protein or other biomolecules.

## Hydrazide Group Reactivity

The hydrazide moiety (-CONHNH<sub>2</sub>) is a strong nucleophile that reacts specifically with aldehydes and ketones to form a stable hydrazone linkage.[6][8][9] In the context of protein modification, this reactivity is primarily used to label glycoproteins.[7] The carbohydrate side chains of glycoproteins can be gently oxidized with sodium periodate (NaIO<sub>4</sub>) to generate aldehyde groups on sialic acid or other sugar residues. The hydrazide group of the biotinylation reagent then reacts with these newly formed aldehydes.[8][10]

Reaction Scheme: Hydrazide-Aldehyde Coupling



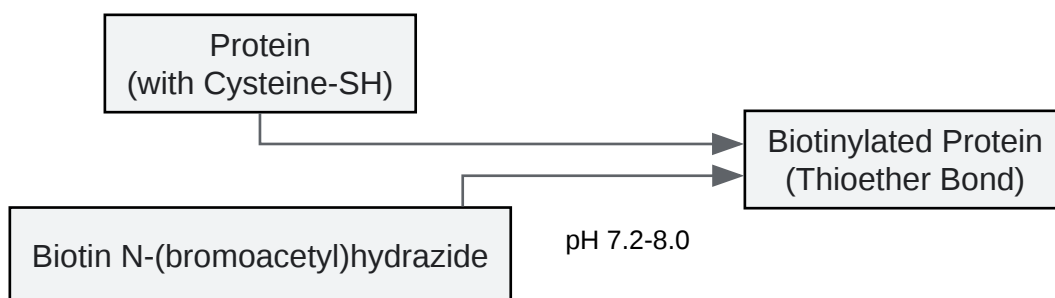
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Caption: Workflow for biotinylating glycoproteins using the hydrazide moiety.

## Bromoacetyl Group Reactivity

The bromoacetyl group (-COCH<sub>2</sub>Br) is an alpha-haloacetyl moiety that acts as an alkylating agent. It reacts with nucleophiles via an S<sub>N</sub>2 reaction. In proteins, the most reactive nucleophile is the thiolate anion of a cysteine residue.[11] To a lesser extent, it can also react with the imidazole ring of histidine and the thioether of methionine, particularly at a higher pH or with prolonged reaction times. The reaction with cysteine forms a stable thioether bond.

Reaction Scheme: Bromoacetyl-Cysteine Coupling



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Caption: Labeling of a cysteine residue via the bromoacetyl group.

## Experimental Protocols

Detailed experimental protocols for **Biotin N-(bromoacetyl)hydrazide** are not readily available in the scientific literature. The following protocols are based on the known reactivity of its functional groups and are intended as a starting point for optimization.

## Selective Labeling of Glycoproteins via the Hydrazide Group

This protocol is designed to favor the reaction of the hydrazide moiety by first oxidizing the glycoprotein.

Materials:

- Glycoprotein of interest
- **Biotin N-(bromoacetyl)hydrazide**
- Sodium meta-periodate ( $\text{NaIO}_4$ )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
- Quenching solution (optional): 1 M glycerol
- Desalting column

Procedure:

- Glycoprotein Oxidation:
  - Dissolve the glycoprotein in Labeling Buffer to a final concentration of 1-5 mg/mL.
  - Prepare a fresh 20 mM solution of  $\text{NaIO}_4$  in the same buffer.
  - Add the  $\text{NaIO}_4$  solution to the glycoprotein solution to a final concentration of 10 mM.
  - Incubate the reaction on ice for 30 minutes in the dark.
  - (Optional) Quench the reaction by adding glycerol to a final concentration of 100 mM and incubating for 5 minutes on ice.

- Remove excess periodate and byproducts using a desalting column equilibrated with Labeling Buffer.
- Biotinylation:
  - Prepare a 10-50 mM stock solution of **Biotin N-(bromoacetyl)hydrazide** in anhydrous DMSO.
  - Add the biotinylation reagent stock solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein.
  - Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.
  - Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.

## Selective Labeling of Cysteine Residues via the Bromoacetyl Group

This protocol is designed to target cysteine residues and should be performed at a neutral to slightly alkaline pH to favor the thiolate form of cysteine.

Materials:

- Protein containing cysteine residue(s)
- **Biotin N-(bromoacetyl)hydrazide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Desalting column

Procedure:

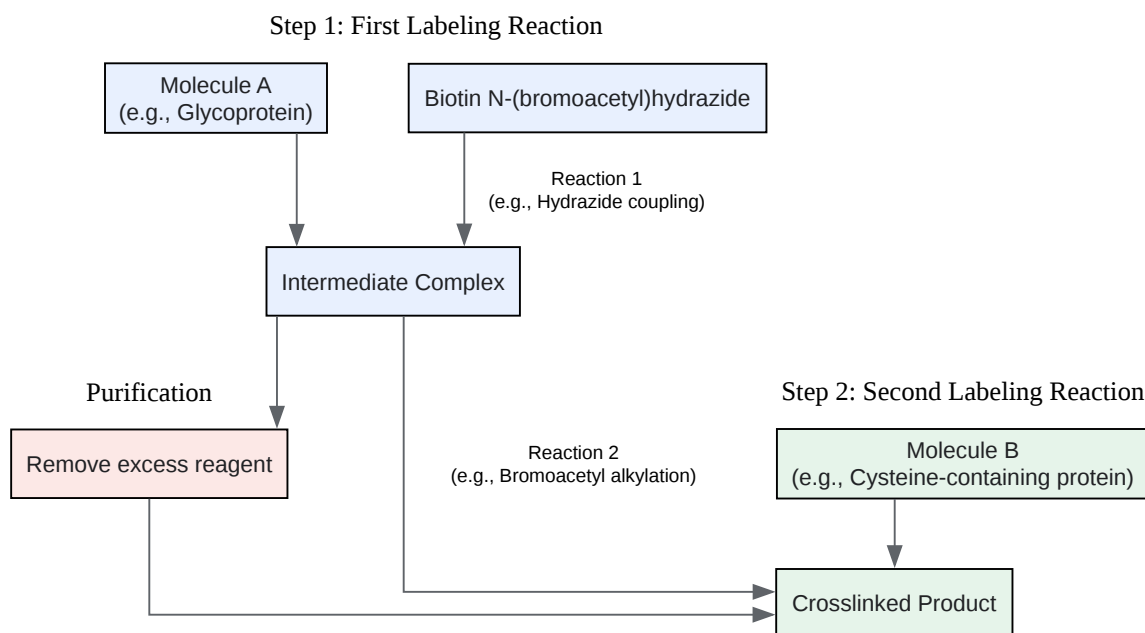
- Protein Preparation (if necessary):

- If the protein has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with 10-20 mM DTT or 5-10 mM TCEP for 1 hour at room temperature.
- Remove the reducing agent using a desalting column equilibrated with degassed Labeling Buffer.
- Biotinylation:
  - Prepare a 10-50 mM stock solution of **Biotin N-(bromoacetyl)hydrazide** in anhydrous DMSO.
  - Add the biotinylation reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the number of cysteine residues.
  - Incubate the reaction for 1-2 hours at room temperature in the dark.
  - Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration that is in excess of the initial biotinylation reagent concentration.
  - Remove excess reagents by a desalting column or dialysis.

## Potential for Heterobifunctional Crosslinking

The dual reactivity of **Biotin N-(bromoacetyl)hydrazide** presents an opportunity for its use as a heterobifunctional crosslinker. This would involve a two-step reaction targeting two different biomolecules or two different sites on the same biomolecule.

Logical Workflow for Heterobifunctional Crosslinking



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Caption: A potential workflow for using **Biotin N-(bromoacetyl)hydrazide** as a crosslinker.

## Applications in Research

While specific applications for **Biotin N-(bromoacetyl)hydrazide** are not extensively documented, its bifunctional nature suggests its utility in several areas of research.

- **Selective Biotinylation:** The ability to target either oxidized carbohydrates or cysteine residues allows for the specific biotinylation of proteins for subsequent detection with avidin or streptavidin conjugates, purification by affinity chromatography, or immobilization on streptavidin-coated surfaces.[8]
- **Probing Protein Structure and Interactions:** As a crosslinking agent, it could be used to study protein-protein interactions by covalently linking a glycoprotein to a cysteine-containing

binding partner.

- **Drug Development:** The bromoacetyl group can act as a targeted covalent inhibitor by alkylating a cysteine residue in the active site of an enzyme. The biotin moiety can then be used for detection and quantification of the labeled enzyme.
- **Activity-Based Protein Profiling (ABPP):** This reagent could potentially be used to develop activity-based probes to identify and study the activity of specific enzymes in complex biological samples.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Biotin N-(bromoacetyl)hydrazide** is not widely available. However, based on the reactivity of its functional groups, the following precautions should be taken:

- **Bromoacetyl Moiety:** Bromoacetyl compounds are alkylating agents and should be considered as potentially toxic and mutagenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood.
- **Hydrazide Moiety:** Hydrazide compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.<sup>[5]</sup>
- **General Handling:** As with all chemicals, avoid ingestion and direct contact. In case of contact, wash the affected area thoroughly with water.

## Conclusion

**Biotin N-(bromoacetyl)hydrazide** is a promising, yet underutilized, heterobifunctional reagent for the biotinylation and crosslinking of biomolecules. Its ability to selectively target either oxidized carbohydrates or nucleophilic amino acid residues, particularly cysteine, offers a level of specificity that is valuable in complex biological systems. While detailed, peer-reviewed experimental data for this specific compound is sparse, the well-established chemistry of its hydrazide and bromoacetyl functional groups provides a solid foundation for its application in proteomics, drug discovery, and chemical biology. Further research into the orthogonal



reactivity and applications of this reagent is warranted to fully exploit its potential as a versatile tool for life science researchers.

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